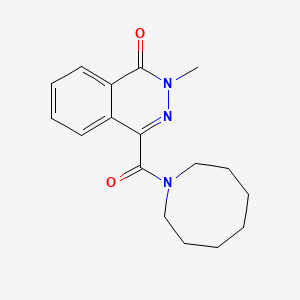
4-(Azocane-1-carbonyl)-2-methylphthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azocane-1-carbonyl)-2-methylphthalazin-1-one is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as AMC and is a derivative of phthalazine. AMC has been found to have several potential applications in the field of medicinal chemistry, including its use as a fluorescent probe and as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of AMC is not fully understood. However, it is believed that the compound interacts with biological molecules through hydrogen bonding and electrostatic interactions. The fluorescent properties of AMC are believed to arise from the formation of a complex with the biological molecule, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that AMC has a low toxicity profile and does not exhibit any significant biochemical or physiological effects. The compound has been found to be stable under physiological conditions and does not undergo any significant degradation or metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AMC is its fluorescent properties, which make it a useful tool for the detection and imaging of biological molecules. The compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of AMC is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the research of AMC. One area of interest is the development of new fluorescent probes based on the structure of AMC. Another potential direction is the use of AMC as a drug candidate for the treatment of various diseases. The compound has been found to exhibit potential anticancer activity and may have applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of AMC and its interactions with biological molecules.
Synthesemethoden
The synthesis of AMC involves the reaction of phthalic anhydride and 1,4-diaminobutane in the presence of a suitable catalyst. The reaction results in the formation of a white crystalline solid, which is then purified using recrystallization techniques. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
AMC has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit fluorescent properties, which make it a useful tool for the detection and imaging of biological molecules. AMC has been used as a fluorescent probe for the detection of metal ions, amino acids, and proteins.
Eigenschaften
IUPAC Name |
4-(azocane-1-carbonyl)-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-16(21)14-10-6-5-9-13(14)15(18-19)17(22)20-11-7-3-2-4-8-12-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVJIHLPLHNBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azocane-1-carbonyl)-2-methylphthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



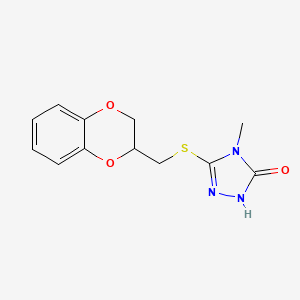
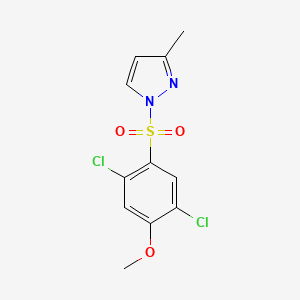
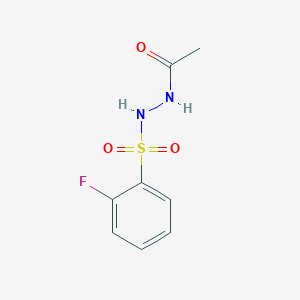
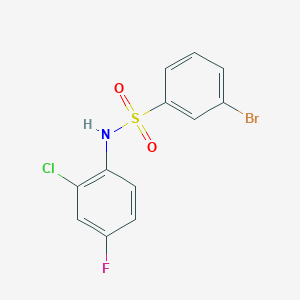
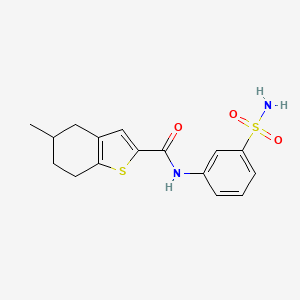

![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)
![4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638169.png)
![(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7638184.png)
![2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B7638192.png)
![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7638209.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)